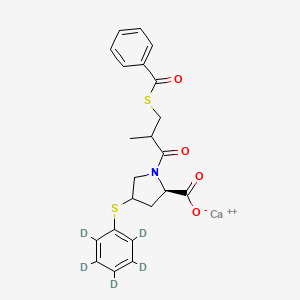
Prostaglandin B2 Quant-PAK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The prostaglandin B2 (PGB2) Quant-PAK has been designed for the convenient, precise quantification of PGB2 by GC- or LC-MS. It includes a 50 µg vial of PGB2-d4 and a precisely weighed vial of unlabeled PGB2, with the precise weight indicated on the vial. This unlabeled PGB2 can be used to quantify the PGB2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Applications De Recherche Scientifique
Prostaglandin Receptor Modulation
Prostaglandin E2, closely related to B2, is a potent endogenous molecule interacting with various G-protein-coupled receptors (EP1-4). These receptors are drug targets with distinct tissue localizations and signaling pathways. EP modulators show promise in treating pathophysiological states like ulcerative colitis, glaucoma, bone healing, and neurological diseases, as explored in vitro, in vivo, and early phase clinical trials (Markovič et al., 2017).
Biomarkers in Disease Treatment
Changes in prostaglandin E2 levels, a product of prostaglandin B2 metabolism, have been studied in oral premalignant lesions (OPL) in response to celecoxib treatment. This research highlights the role of prostaglandins as potential biomarkers for evaluating treatment responses in OPLs (Wirth et al., 2008).
Immune System Modulation
Prostaglandin E2 can inhibit the generation of phytohemagglutinin-activated killer (PAK) activity in human peripheral blood lymphocytes, suggesting a regulatory role of prostaglandins in the immune response (Yamashita et al., 1986).
Therapeutic Applications
Prostamide (prostaglandin ethanolamide) research, which includes studies on prostaglandin B2 analogs, has led to therapies for glaucoma and eyelash hypotrichosis. These discoveries highlight the therapeutic potential of prostaglandin-related compounds (Woodward et al., 2013).
Role in Inflammation
Prostaglandins, including derivatives of B2, sustain homeostatic functions and mediate pathogenic mechanisms in inflammation. Their generation is blocked by nonsteroidal anti-inflammatory drugs, indicating their crucial role in both promoting and resolving inflammation (Ricciotti & FitzGerald, 2011).
Biochemical Analysis
The analysis of prostaglandin concentrations in biological fluids, including those related to B2, is essential for understanding their physiological roles. Such analyses are crucial in research on inflammation, cardiovascular diseases, and other health conditions (Barrow et al., 1982).
Cardiovascular Health
Studies on prostaglandins, like prostacyclin (a derivative of prostaglandin B2), have shown their importance in cardiovascular health, particularly in the context of myocardial ischemia, where they exhibit multiple beneficial cardiovascular and cellular actions (Lefer et al., 1978).
Propriétés
Nom du produit |
Prostaglandin B2 Quant-PAK |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)
